



Application Notes and Protocols for Caged Enkephalin in Neurophysiology Experiments

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Compound of Interest		
Compound Name:	Enkephalin(1-3)	
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Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in modulating pain, emotional states, and various physiological processes within the central nervous system.[1][2] To dissect the precise spatial and temporal dynamics of enkephalin signaling, researchers utilize "caged" versions of these neuropeptides. Caged compounds are biologically inactive molecules that, upon photolysis with a pulse of light, release the active molecule with high spatiotemporal precision.[3][4] This technology allows for the controlled activation of enkephalin receptors on specific neurons or even subcellular compartments, providing invaluable insights into their function in neural circuits.[5][6]

This document provides detailed application notes and protocols for the use of caged enkephalin, with a focus on N-MNVOC-[Leu⁵]-enkephalin (N-MNVOC-LE), a derivative optimized for neurophysiological experiments due to its reduced residual activity at delta-opioid receptors (DOR) and enhanced sensitivity to commonly used UV-LEDs.[5][7]

Chemical Properties and Photolysis

Caged compounds are rendered inactive by a photolabile protecting group covalently attached to a critical functional group of the molecule.[8][9] In the case of many caged neurotransmitters, including enkephalin, a nitrobenzyl group or its derivatives are commonly used.[5] Upon

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absorption of a photon, typically in the UV range, this protecting group is cleaved, releasing the active enkephalin.[3][10]

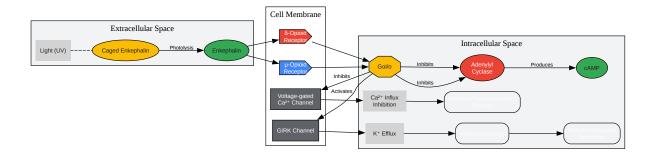
The choice of the caging group is critical and affects properties such as:

- Wavelength of activation: The absorbance spectrum of the caging group determines the
 optimal wavelength for photolysis. N-MNVOC-LE is optimized for use with 365 nm UV-LEDs,
 which are more accessible and less phototoxic than traditional UV lasers.[5]
- Quantum yield: This parameter reflects the efficiency of the uncaging process (the number of released molecules per absorbed photon). While specific quantum yield values for N-MNVOC-LE are not readily available in the provided search results, a higher quantum yield is generally desirable for efficient uncaging with lower light intensity.
- Photolysis cross-section: This value represents the probability of a photolysis event occurring.
- Biological inertness: The caged compound should ideally have no biological activity before photolysis to avoid confounding results.[4][10] N-MNVOC-LE was specifically designed to have minimal residual activity at DORs.[5][6]
- Kinetics of release: The speed at which the active molecule is released is crucial for studying fast synaptic events. The light-evoked currents from N-MNVOC-LE photolysis peak within 1-2 seconds of the light flash.[5]

Enkephalin Signaling Pathway

Enkephalins exert their effects by binding to and activating opioid receptors, primarily the muopioid receptor (MOR) and the delta-opioid receptor (DOR), which are G-protein coupled receptors (GPCRs).[2][11] The signaling cascade initiated by enkephalin binding leads to various cellular responses, including the modulation of neuronal excitability and synaptic transmission.[1][12]





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Caption: Enkephalin signaling pathway initiated by photolysis of caged enkephalin.

Data Presentation

The following tables summarize key quantitative data for different caged enkephalin derivatives, compiled from electrophysiological recordings in brain slices.

Table 1: Residual Activity of Caged Enkephalins at Opioid Receptors

Compound	Receptor	EC50 (nM)	Fold change vs. [Leu ⁵]-enkephalin
[Leu⁵]-enkephalin	MOR	15	-
DOR	1.2	-	
N-MNVOC-LE	MOR	>10,000	>667
DOR	>10,000	>8333	

Data adapted from Banghart et al., 2018.[5]



Table 2: Kinetics of Photocurrents Evoked by Caged Enkephalin Photolysis

Compound (10 μM)	Light Power (mW)	Peak Current (pA)	Activation Time Constant (τ_on, s)
N-MNVOC-LE	10	~100	0.434 ± 0.031
100	~250	0.434 ± 0.031	

Data represents average currents from recordings in rat locus coeruleus neurons and are adapted from Banghart et al., 2018.[5]

Experimental Protocols

Protocol 1: Electrophysiological Recording with Caged Enkephalin Photolysis in Brain Slices

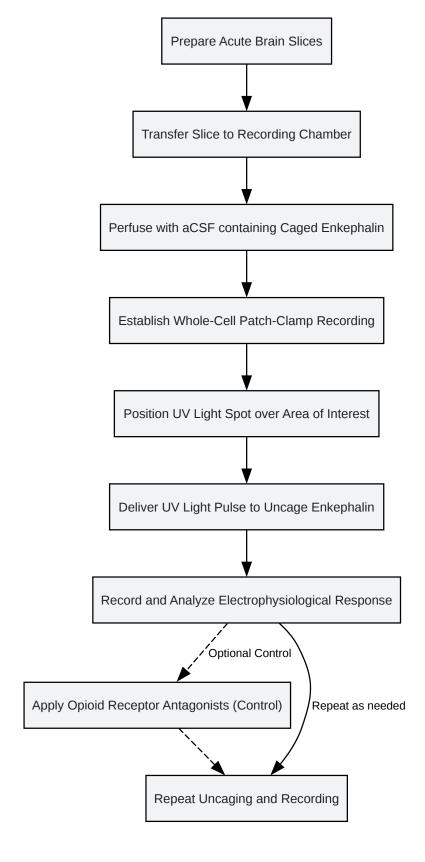
This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices while locally uncaging enkephalin.

Materials:

- N-MNVOC-[Leu⁵]-enkephalin (or other caged enkephalin)
- Standard electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system
- UV light source (e.g., 365 nm UV-LED) coupled to the microscope light path
- Brain slicing equipment (vibratome)
- Artificial cerebrospinal fluid (aCSF)
- Intracellular solution for patch pipettes

Experimental Workflow:





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Caption: Workflow for electrophysiology experiments with caged enkephalin.



Detailed Steps:

- Brain Slice Preparation: Prepare acute brain slices (e.g., 240-300 μm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.[5]
- Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
- Recording Setup: Transfer a slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
- Caged Compound Application: Add the caged enkephalin (e.g., 10 μM N-MNVOC-LE) to the perfusion aCSF.[5] Ensure the solution is protected from light to prevent premature uncaging.
- Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron.
 Monitor baseline membrane potential or holding current.
- Photolysis:
 - Position the UV light spot over the desired area (e.g., the soma or dendrites of the recorded neuron).
 - Deliver a brief pulse of UV light (e.g., 50 ms) to photolyze the caged enkephalin.[5] The light intensity and duration should be optimized to elicit a measurable response without causing photodamage.
- Data Acquisition: Record the resulting change in membrane potential or current. Enkephalin receptor activation typically leads to a hyperpolarization or an outward current due to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5]
- Pharmacological Controls: To confirm that the observed effect is mediated by opioid receptors, apply selective antagonists for MOR (e.g., CTOP) and DOR (e.g., TIPP-Psi) to the bath and repeat the photolysis experiment. The response should be blocked by the antagonists.[5]

Protocol 2: Calcium Imaging with Caged Enkephalin



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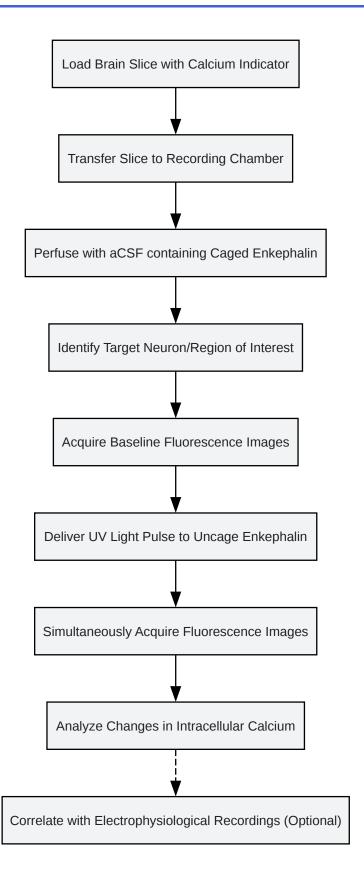
This protocol combines photolysis of caged enkephalin with calcium imaging to investigate the effects of enkephalin on intracellular calcium dynamics.

Materials:

- In addition to the materials for Protocol 1:
- Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator)
- Fluorescence imaging system (e.g., confocal or two-photon microscope)

Experimental Workflow:





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Caption: Workflow for calcium imaging combined with caged enkephalin photolysis.



Detailed Steps:

- Calcium Indicator Loading: Incubate the brain slices with a calcium indicator dye according to the manufacturer's protocol.
- Recording and Perfusion: Transfer the slice to the recording chamber and perfuse with aCSF containing the caged enkephalin, as in Protocol 1.
- Imaging Setup: Identify a target neuron or region of interest for imaging.
- Baseline Imaging: Acquire a series of baseline fluorescence images to establish the resting calcium level.
- Photolysis and Imaging: Deliver a UV light pulse to uncage the enkephalin while simultaneously acquiring a time-series of fluorescence images.
- Data Analysis: Analyze the image series to measure the change in fluorescence intensity
 over time, which corresponds to the change in intracellular calcium concentration.[13]
 Enkephalin receptor activation can lead to a decrease in calcium influx through voltagegated calcium channels, which would be observed as a reduction in stimulus-evoked calcium
 transients.[14]
- Combined Electrophysiology (Optional): For a more comprehensive understanding, perform simultaneous whole-cell patch-clamp recordings to correlate the changes in calcium signaling with changes in neuronal electrical activity.[15]

Troubleshooting and Considerations

- Phototoxicity: Excessive UV light exposure can damage cells. Use the lowest light intensity and duration necessary to elicit a response.[16]
- Diffusion of Uncaged Enkephalin: The released enkephalin will diffuse from the site of photolysis. Consider the spatial and temporal resolution required for your experiment.
- Incomplete Caging: Some caged compounds may have residual biological activity. Use appropriate controls to account for this. N-MNVOC-LE is designed to minimize this issue.[5]



- Byproducts of Photolysis: The uncaging reaction can produce byproducts that may have off-target effects. It is important to perform control experiments where the tissue is exposed to the UV light in the absence of the caged compound.[10]
- pH Changes: Photolysis of some caged compounds can release a proton, leading to local pH changes. Ensure your experimental buffer has sufficient capacity to handle this.[10]

By following these guidelines and protocols, researchers can effectively utilize caged enkephalin to investigate the intricate roles of this important neuropeptide in neural circuit function and behavior.

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